N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide
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Overview
Description
N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide is an organic compound with the molecular formula C17H22N2O2S. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide typically involves the reaction of 3-(2-oxo(3-hydrobenzothiazol-3-yl))propanoic acid with cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(2-oxo-benzothiazol-3-yl)-propanamide
- N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide
Uniqueness
N-cycloheptyl-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide is unique due to its specific cycloheptyl group, which may confer distinct steric and electronic properties compared to similar compounds. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C17H22N2O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H22N2O2S/c20-16(18-13-7-3-1-2-4-8-13)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,20) |
InChI Key |
OGPCZJUWPMJYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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